3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (pyridine and piperazine), followed by their functionalization and coupling . The exact synthetic route would depend on the desired substitution pattern and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carbonitrile group (-C≡N). It also contains piperazine rings, which are six-membered rings containing two nitrogen atoms. The presence of these functional groups can significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the carbonitrile group, and the piperazine rings. For example, the pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The carbonitrile group is polar and can undergo various addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonitrile group could increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .
Future Directions
Given the complexity of this compound and the presence of several functional groups that are common in medicinal chemistry, it could be interesting to explore its potential biological activity. This could involve testing the compound in various biological assays to determine its activity against different targets .
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been known to interact with various receptors such as dopamine and serotonin . These receptors play crucial roles in the nervous system, affecting mood, sleep, and various other functions.
Mode of Action
Compounds with similar structures have been known to act as antagonists for their target receptors . This means they bind to the receptors and block them, preventing the normal function and leading to various changes in the biochemical processes of the body.
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect pathways related to neurotransmission, particularly those involving dopamine and serotonin .
Pharmacokinetics
The compound’s drug likeness or “drugability” was evaluated according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Based on its potential antagonistic action on dopamine and serotonin receptors, it can be inferred that the compound may have effects on mood, sleep, and various other neurological functions .
Properties
IUPAC Name |
3-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-19(2)26-15-13-25(14-16-26)10-3-4-17-28-20-7-11-27(12-8-20)22-6-5-9-24-21(22)18-23/h5-6,9,19-20H,7-8,10-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIXFKGATLUTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.